molecular formula C28H22N2O2 B031359 9,10-Anthracenedione, 1,8-bis[(4-methylphenyl)amino]- CAS No. 82-16-6

9,10-Anthracenedione, 1,8-bis[(4-methylphenyl)amino]-

Cat. No.: B031359
CAS No.: 82-16-6
M. Wt: 418.5 g/mol
InChI Key: YNPQDABMOAMHNC-UHFFFAOYSA-N
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Description

Chemical Structure: The compound 9,10-Anthracenedione, 1,8-bis[(4-methylphenyl)amino]- (CAS 82-16-6) features an anthracenedione core substituted at positions 1 and 8 with bis(4-methylphenyl)amino groups . It is structurally related to anthraquinone dyes and antitumor agents but differs in substitution patterns.

Properties

IUPAC Name

1,8-bis(4-methylanilino)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C28H22N2O2/c1-17-9-13-19(14-10-17)29-23-7-3-5-21-25(23)28(32)26-22(27(21)31)6-4-8-24(26)30-20-15-11-18(2)12-16-20/h3-16,29-30H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPQDABMOAMHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4NC5=CC=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9058862
Record name 9,10-Anthracenedione, 1,8-bis[(4-methylphenyl)amino]-
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Molecular Weight

418.5 g/mol
Source PubChem
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CAS No.

82-16-6
Record name 1,8-Bis[(4-methylphenyl)amino]-9,10-anthracenedione
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Record name 9,10-Anthracenedione, 1,8-bis((4-methylphenyl)amino)-
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Record name 9,10-Anthracenedione, 1,8-bis[(4-methylphenyl)amino]-
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Record name 9,10-Anthracenedione, 1,8-bis[(4-methylphenyl)amino]-
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Record name 1,8-bis[(4-methylphenyl)amino]anthraquinone
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Preparation Methods

Anthracenedione Functionalization Pathways

The synthesis of 9,10-Anthracenedione, 1,8-bis[(4-methylphenyl)amino]- relies on two primary routes:

  • Direct Amination of Anthracenedione : Nucleophilic substitution of hydroxyl or halogen groups on anthracenedione with 4-methylaniline.

  • Stepwise Functionalization : Chlorination followed by amination, leveraging chloroanthraquinone intermediates for regioselective substitution.

Direct Amination Methodology

Starting Materials and Reaction Setup

The anthracenedione core (C₁₄H₈O₂) is functionalized using 4-methylaniline (C₇H₉N) as the aminating agent. Key reagents include:

  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance nucleophilicity.

  • Catalysts : Copper(I) iodide or palladium complexes to facilitate C–N bond formation.

Reaction Equation :
Anthracenedione+24-methylanilineCuI, DMF100C1,8-bis[(4-methylphenyl)amino]anthracenedione\text{Anthracenedione} + 2 \text{4-methylaniline} \xrightarrow[\text{CuI, DMF}]{100^\circ \text{C}} \text{1,8-bis[(4-methylphenyl)amino]anthracenedione}

Optimization Parameters

  • Temperature : 80–120°C balances reaction rate and side-product formation.

  • Molar Ratio : A 2.5:1 excess of 4-methylaniline ensures complete substitution.

  • Reaction Time : 12–24 hours under nitrogen atmosphere to prevent oxidation.

Table 1: Direct Amination Yield Variations

ConditionYield (%)Purity (%)
100°C, 18 hours6892
120°C, 12 hours7289
80°C, 24 hours6595

Chlorination-Amination Sequential Route

Synthesis of 1,8-Dichloroanthracenedione

Chlorination of anthracenedione using sulfuryl chloride (SO₂Cl₂) in chlorinated solvents yields a mixture of mono- and dichloro derivatives. Vacuum distillation isolates 1,8-dichloroanthracenedione at 5–25 mmHg.

Key Step :
Anthracenedione+2SO2Cl21,8-Dichloroanthracenedione+2HCl+2SO2\text{Anthracenedione} + 2 \text{SO}_2\text{Cl}_2 \rightarrow \text{1,8-Dichloroanthracenedione} + 2 \text{HCl} + 2 \text{SO}_2

Amination of Chloro Intermediate

1,8-Dichloroanthracenedione reacts with 4-methylaniline in the presence of potassium carbonate (K₂CO₃) as a base:

Reaction Equation :
1,8-Dichloroanthracenedione+24-methylanilineK2CO3DMF, 90°CTarget Compound+2HCl\text{1,8-Dichloroanthracenedione} + 2 \text{4-methylaniline} \xrightarrow[\text{K}_2\text{CO}_3]{\text{DMF, 90°C}} \text{Target Compound} + 2 \text{HCl}

Table 2: Chlorination-Amination Efficiency

Chlorination Purity (%)Amination Yield (%)
9478
8865
9172

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce side reactions. Key parameters include:

  • Residence Time : 30–60 minutes to prevent decomposition.

  • Catalyst Recovery : Palladium on carbon (Pd/C) enables reuse over 5–7 cycles.

Purification Techniques

  • Thin-Layer Evaporation : Removes low-boiling-point impurities under vacuum (10⁻³ mmHg).

  • Column Chromatography : Silica gel with ethyl acetate/hexane eluent achieves >99% purity.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR : Aromatic protons appear at δ 6.8–8.2 ppm; methyl groups at δ 2.3 ppm.

  • IR Spectroscopy : N–H stretches at 3300–3500 cm⁻¹; C=O at 1670 cm⁻¹.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity. Retention time: 12.3 minutes (C18 column, acetonitrile/water).

Challenges and Mitigation Strategies

Regioselectivity Issues

Chlorination often produces 1,5- and 1,8-dichloro isomers. Adiabatic vacuum rectification with 20–50 theoretical plates achieves 94% purity of 1,8-dichloroanthracenedione.

Side Reactions

Over-amination at other positions is minimized by:

  • Steric Hindrance : Bulky 4-methyl groups reduce substitution at adjacent sites.

  • Temperature Control : Lower temperatures (80–90°C) favor mono-substitution.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C28H22N2O2
  • Molecular Weight: 418.49 g/mol
  • CAS Number: 82-16-6
  • LogP: 6.05 (indicating high lipophilicity)

The compound features an anthracene backbone with two 4-methylphenylamino substituents at the 1 and 8 positions. This configuration enhances its biological activity while maintaining stability as a dye.

Chemistry

9,10-Anthracenedione, 1,8-bis[(4-methylphenyl)amino]- serves as a precursor in synthesizing various anthraquinone derivatives. These derivatives are crucial in the dye and pigment industries due to their vibrant colors and stability. The compound's quinone functionality allows it to participate in various chemical reactions, making it useful in synthetic organic chemistry.

Biology

In biological research, this compound is utilized to study interactions with biological macromolecules such as DNA and proteins. Its ability to intercalate with DNA disrupts normal cellular functions, which is critical for understanding its potential therapeutic applications .

Medicine

The compound has shown promise in medicinal chemistry, particularly as an anticancer agent. It inhibits topoisomerase enzymes essential for DNA replication and transcription through intercalation with DNA. This mechanism leads to the inhibition of cell proliferation, making it a candidate for cancer therapy.

Dye Industry

9,10-Anthracenedione, 1,8-bis[(4-methylphenyl)amino]- is widely used in the dye industry due to its vibrant color and stability under various conditions. Its unique structural characteristics enhance its utility as a dyeing agent .

Photoinitiator

The compound is also employed as a photoinitiator in polymerization reactions, facilitating the curing of coatings and adhesives when exposed to light.

Analytical Methods

The separation and analysis of this compound can be effectively performed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method utilizing acetonitrile and water has been developed for isolating impurities and analyzing pharmacokinetics . This method is scalable and suitable for both research and industrial applications.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1,8-bis[(4-methylphenyl)amino]- involves its ability to intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation inhibits the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. The compound’s interaction with these enzymes leads to the inhibition of cell proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂₈H₂₂N₂O₂
  • Molecular Weight : 418.49 g/mol
  • Applications : Primarily used as a dye (e.g., Solvent Green 28) due to its chromophoric properties .

Structural Analogs

Table 1: Structural and Functional Comparison
Compound (Substitution Pattern) CAS No. Key Functional Groups Primary Application
1,8-bis[(4-methylphenyl)amino]- 82-16-6 4-methylphenylamino (1,8) Dye (Solvent Green 28)
1,4-bis[(4-methylphenyl)amino]- 128-80-3 4-methylphenylamino (1,4) Dye (Oil Green G)
DHAQ (1,4-dihydroxy-5,8-bis(hydroxyethylamino)) - Hydroxy, hydroxyethylamino Antitumor agent
HAQ (1,4-bis(hydroxyethylamino)) - Hydroxyethylamino Antitumor agent (moderate)
Antitumor Activity
  • DHAQ (1,4-dihydroxy-5,8-bis(hydroxyethylamino)): Potency: Exhibits curative activity in murine leukemia models (e.g., P388, L1210) with >200% increase in lifespan . Mechanism: Strong DNA binding (ΔTm = +17°C) and inhibition of DNA/RNA synthesis . Cellular Uptake: 100-fold higher than non-hydroxylated analogs due to hydroxyl groups enhancing permeability .
  • HAQ (1,4-bis(hydroxyethylamino)): Potency: Moderate antitumor activity; requires higher doses than DHAQ . Toxicity: Causes acute convulsions at therapeutic doses, limiting clinical utility .
  • 1,8-bis[(4-methylphenyl)amino]-: No reported antitumor activity; primarily used in dye formulations .
Genotoxicity
  • DHAQ: Most genotoxic among aminoanthraquinones, inducing chromosome damage and sister chromatid exchanges at lower doses than Adriamycin .
  • HAQ: Lower genotoxicity; metabolically activated to mutagenic intermediates in bacterial assays .

Pharmacokinetics

  • HAQ : Rapid plasma clearance (23.5 mL/kg/min in dogs) with hepatobiliary excretion as the primary elimination route .
  • DHAQ : Higher tissue retention due to hydroxyl groups; accumulates in liver (7% of dose) and kidneys (3.5%) .
  • 1,8-bis[(4-methylphenyl)amino]-: Pharmacokinetic data unavailable; likely metabolically stable due to aromatic substituents .

Structure-Activity Relationships (SAR)

  • Hydroxyl Groups : Critical for antitumor potency and DNA interaction. DHAQ’s 1,4-dihydroxy configuration enhances DNA binding and cellular uptake .
  • Aminoalkylamino vs. Aromatic Amino Groups: Hydroxyethylamino side chains (DHAQ/HAQ) enable intercalation with DNA . 4-methylphenylamino groups (1,8- and 1,4-derivatives) lack DNA affinity, favoring dye applications .

Clinical and Industrial Relevance

  • Antitumor Agents : DHAQ advanced to Phase I trials but showed dose-limiting myelosuppression . HAQ’s neurotoxicity halted clinical development .

Biological Activity

9,10-Anthracenedione, 1,8-bis[(4-methylphenyl)amino]- is an organic compound with the molecular formula C28H22N2O2 and a molecular weight of approximately 418.49 g/mol. This compound is characterized by its anthracene backbone and two 4-methylphenylamino substituents at the 1 and 8 positions. Its unique structure imparts significant biological activity, particularly in the context of anticancer properties.

The compound features a quinone structure, which contributes to its reactivity and biological interactions. The presence of aromatic amine groups enhances its potential for various chemical reactions, including electrophilic aromatic substitution and intercalation with biological macromolecules such as DNA.

Biological Activity

Research indicates that 9,10-anthracenedione derivatives exhibit notable biological activities:

  • Anticancer Properties : Studies have shown that this compound can inhibit tumor growth and induce apoptosis in various cancer cell lines. The mechanism is primarily attributed to its ability to intercalate into DNA, disrupting replication and transcription processes. Additionally, it inhibits topoisomerase enzymes essential for DNA unwinding during replication.
  • Cytotoxicity : The cytotoxic effects of 9,10-anthracenedione derivatives have been assessed through various assays. For instance, the MTT assay has demonstrated significant reductions in cell viability in treated cancer cells compared to controls .

Case Studies

  • Inhibition of Cancer Cell Proliferation : In a study using Panc-1 pancreatic cancer cells, treatment with 9,10-anthracenedione resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be around 2 μM after 48 hours of treatment .
  • Mechanistic Insights : Further investigation revealed that the compound's interaction with DNA not only disrupts its structural integrity but also affects the activity of metabolic enzymes involved in cellular proliferation pathways.

Comparative Analysis

The biological activity of 9,10-anthracenedione can be compared with other structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
Mitoxantrone Anthraquinone derivativeUsed as an anticancer agent; similar intercalation properties
Ametantrone Similar anthraquinone structureExhibits anticancer properties but different pharmacokinetics
1,4-Bis[(4-methylphenyl)amino]anthraquinone Amino groups at different positionsDifferent reactivity profiles due to positional changes

The unique substitution pattern of 9,10-anthracenedione enhances its biological activity while maintaining stability as a dye.

The primary mechanism by which 9,10-anthracenedione exerts its biological effects involves:

  • DNA Intercalation : The compound intercalates between base pairs in DNA, leading to structural distortions that inhibit replication and transcription.
  • Topoisomerase Inhibition : It inhibits topoisomerase enzymes necessary for DNA unwinding during replication, further contributing to its anticancer efficacy.

Q & A

Q. What are the established synthetic routes for 1,8-bis[(4-methylphenyl)amino]-9,10-anthracenedione?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 9,10-anthraquinone with 4-methylphenylamine derivatives under basic conditions. For example, in THF solvent, LDA (lithium diisopropylamide) facilitates deprotonation, enabling efficient coupling of aryl amines to the anthraquinone core . Intermediate purification via column chromatography and characterization by NMR/IR ensures structural fidelity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns and amine connectivity (e.g., aromatic proton shifts at δ 7.77–8.54 ppm ).
  • UV-Vis spectroscopy : Absorption bands in the 500–600 nm range indicate π→π* transitions, characteristic of anthraquinone derivatives .
  • IR spectroscopy : Stretching frequencies for C=O (1650–1700 cm⁻¹) and N–H (3300–3400 cm⁻¹) validate functional groups .

Q. What are the primary research applications of this compound?

It serves as:

  • A dye intermediate (e.g., "Violet 3R" in ASTM standards ).
  • A fluorescent probe due to its anthracene backbone, with potential in bioimaging .
  • A precursor for organic semiconductors , leveraging its planar π-conjugated system .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Discrepancies in NMR/UV data may arise from solvent polarity, pH, or impurities. To address this:

  • Compare data across multiple sources (e.g., PubChem vs. synthetic studies ).
  • Use computational tools (DFT calculations) to predict shifts and validate experimental results .
  • Standardize measurement conditions (e.g., DMSO-d₆ for NMR) to minimize variability .

Q. What strategies optimize reaction yields in large-scale synthesis?

Key variables include:

  • Solvent choice : Polar aprotic solvents (e.g., THF) enhance amine reactivity .
  • Catalysts : Thionyl chloride improves acylation efficiency for intermediates .
  • Temperature control : Maintaining 0–5°C during LDA-mediated reactions prevents side reactions .

Q. What mechanisms underlie its potential biological activity (e.g., anticancer properties)?

Hypothesized mechanisms include:

  • DNA intercalation : The planar anthracene core may disrupt DNA replication, similar to anthracycline antibiotics .
  • ROS generation : Quinone moieties could induce oxidative stress in cancer cells . Validation requires in vitro assays (e.g., MTT for cytotoxicity, comet assays for DNA damage) .

Q. How does substituent modification affect fluorescence quantum yield?

Electron-donating groups (e.g., –OCH₃) enhance fluorescence by stabilizing excited states. Systematic studies using:

  • Hammett parameters to correlate substituent effects with emission intensity .
  • Time-resolved spectroscopy to quantify excited-state lifetimes .

Q. What computational methods predict its stability under varying environmental conditions?

  • Molecular dynamics simulations assess thermal degradation pathways .
  • Accelerated aging studies (e.g., exposure to UV light, humidity) coupled with HPLC monitoring .

Q. How can researchers address solubility challenges in biological assays?

  • Use co-solvents (DMSO/PBS mixtures) while ensuring <1% DMSO to avoid cytotoxicity .
  • Synthesize sulfonated derivatives to improve aqueous solubility .

Q. What methodologies validate its role in organic electronics (e.g., OLEDs)?

  • Cyclic voltammetry determines HOMO/LUMO levels for charge transport .
  • Thin-film XRD analyzes crystallinity and π-stacking efficiency .

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